D-myo-Inositol-1,4,6-triphosphate, sodium salt
Overview
Description
D-myo-Inositol-1,4,6-phosphate (Ins(1,4,6)-P3) is a member of the inositol phosphate (InsP) family that play critical roles as small, soluble second messengers in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)-P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of Ins(1,4,5)-P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(1,4,6)-P3 (tested as the meso compound) is 9-fold less potent than Ins(1,4,5)-P3 at initiating Ca2+ release when injected into Xenopus oocytes.
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol-1,4,6-triphosphate, sodium salt is the Inositol 1,4,5-trisphosphate receptor . This receptor contains a calcium channel domain . The compound binds to this receptor and plays a crucial role in intracellular calcium signaling .
Mode of Action
This compound interacts with its target by binding to the Inositol 1,4,5-trisphosphate receptor . This binding results in the opening of the calcium channels .
Biochemical Pathways
The compound is involved in the phospholipase C (PLC) signaling pathway . It is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate . The compound’s action affects the intracellular calcium levels, which in turn can influence various downstream cellular processes .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of this compound to the Inositol 1,4,5-trisphosphate receptor leads to an increase in intracellular calcium . This can have various molecular and cellular effects, depending on the specific cellular context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in cellular signaling pathways. One of its primary interactions is with phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates and diacylglycerol. This compound, acts as a second messenger, facilitating the release of calcium ions from intracellular stores .
Cellular Effects
This compound, influences various cellular processes. It plays a significant role in cell signaling pathways, particularly in the mobilization of calcium ions. This compound binds to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels . This rise in calcium concentration can affect gene expression, cellular metabolism, and other cellular functions.
Molecular Mechanism
The molecular mechanism of this compound, involves its role as a second messenger. Upon binding to its receptor on the endoplasmic reticulum, it triggers the release of calcium ions into the cytoplasm. This increase in calcium concentration activates various calcium-dependent enzymes and proteins, leading to changes in cellular activities. The binding interactions with biomolecules and the subsequent enzyme activation or inhibition are crucial for its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that this compound, remains stable when stored at -20°C and can be reconstituted for use in experiments . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing consistent results in calcium mobilization and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound, vary with different dosages in animal models. At lower doses, it effectively mobilizes calcium ions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism . It is crucial to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
This compound, is involved in metabolic pathways related to inositol phosphates. It interacts with enzymes such as phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates. This interaction is vital for the regulation of calcium levels and other cellular processes .
Transport and Distribution
Within cells and tissues, this compound, is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, facilitating its role in cellular signaling .
Subcellular Localization
This compound, is primarily localized in the endoplasmic reticulum, where it binds to its receptor to initiate calcium release. This subcellular localization is crucial for its function as a second messenger in calcium signaling pathways . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its activity and function.
Properties
IUPAC Name |
trisodium;[(1R,2R,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3-,4+,5+,6+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCVTWVBDIPWPZ-PNURKVFDSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na3O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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